5-(3-Cyanobenzoyl)-2-methylpyridine
Description
5-(3-Cyanobenzoyl)-2-methylpyridine is a pyridine derivative featuring a 3-cyanobenzoyl substituent at the 5-position and a methyl group at the 2-position of the pyridine ring. The compound is commercially available (Ref: 10-F203411, CymitQuimica, 2025) and is of interest in medicinal and materials chemistry due to its unique electronic and steric properties.
Properties
IUPAC Name |
3-(6-methylpyridine-3-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-5-6-13(9-16-10)14(17)12-4-2-3-11(7-12)8-15/h2-7,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBVTVQJDBKCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyanobenzoyl)-2-methylpyridine typically involves the reaction of 3-cyanobenzoyl chloride with 2-methylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Cyanobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanobenzoyl group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Cyanobenzoyl)-2-methylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(3-Cyanobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanobenzoyl group may play a crucial role in the binding affinity and specificity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The structural and electronic properties of 5-(3-Cyanobenzoyl)-2-methylpyridine distinguish it from related pyridine derivatives. Key comparisons include:
Key Findings :
- Polarity Effects: The 2-methylpyridine moiety in this compound exhibits higher polarity compared to fluorobenzyl groups, which correlates with reduced MAO-B inhibitory activity in analogous compounds (e.g., 4g, 4h, 4i) .
- Electronic Effects: The 3-cyanobenzoyl group likely induces greater electron withdrawal than substituents like cyclopropyl or fluoro, impacting reactivity and binding affinity.
Biological Activity
5-(3-Cyanobenzoyl)-2-methylpyridine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a pyridine ring substituted with a cyanobenzoyl group and a methyl group. Its unique structure contributes to its diverse biological properties, making it a candidate for various applications in drug development and materials science.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity. The cyanobenzoyl group is believed to enhance the binding affinity and specificity of the compound, although detailed pathways remain under investigation.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, potentially making it useful in treating infections.
- Anticancer Potential : Investigations into its anticancer properties have shown promise, with some studies indicating that it may inhibit cancer cell proliferation through specific molecular pathways .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit certain enzymes, which could be beneficial in designing drugs for conditions like cancer and metabolic disorders .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines. The compound's mechanism involved the activation of caspases and modulation of cell cycle regulators, leading to decreased cell viability .
- Enzyme Interaction Studies : Binding affinity studies revealed that this compound interacts with specific enzymes at micromolar concentrations, indicating potential for therapeutic applications in enzyme-related diseases .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 3-Cyanobenzoyl chloride | Benzoyl group with cyano substituent | Precursor for various organic syntheses |
| 2-Methylpyridine | Methyl group on pyridine ring | Common building block in organic chemistry |
| 4-Amino-3-cyanobenzamide | Amino substituent on benzamide | Exhibits significant anticancer activity |
This table highlights how this compound stands out due to its specific arrangement of functional groups, which may confer distinct chemical reactivity and biological activity compared to other compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
